6-(Acetyloxy)-2-aminohexanoic acid

Prodrug design Hydrolytic stability Controlled release

6-(Acetyloxy)-2-aminohexanoic acid (molecular formula C₈H₁₅NO₄, molecular weight 189.21 g/mol) is a synthetic amino acid derivative featuring a hexanoic acid backbone with an acetyloxy (ester) group at the C-6 position and a free α-amino group at the C-2 position. It is classified as an N-acyl-α-amino acid and a lysine analog, structurally distinguished from the clinically utilized 6-acetamidohexanoic acid (Acexamic acid; CAS 57-08-9, C₈H₁₅NO₃, MW 173.21 g/mol) by the presence of an ester oxygen in place of the amide nitrogen, which confers differentiated hydrolytic reactivity and hydrogen-bonding capacity.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Cat. No. B11728319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Acetyloxy)-2-aminohexanoic acid
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCC(C(=O)O)N
InChIInChI=1S/C8H15NO4/c1-6(10)13-5-3-2-4-7(9)8(11)12/h7H,2-5,9H2,1H3,(H,11,12)
InChIKeyNRLABQZXLRARQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Acetyloxy)-2-aminohexanoic Acid: Chemical Identity and Procurement-Relevant Baseline


6-(Acetyloxy)-2-aminohexanoic acid (molecular formula C₈H₁₅NO₄, molecular weight 189.21 g/mol) is a synthetic amino acid derivative featuring a hexanoic acid backbone with an acetyloxy (ester) group at the C-6 position and a free α-amino group at the C-2 position . It is classified as an N-acyl-α-amino acid and a lysine analog, structurally distinguished from the clinically utilized 6-acetamidohexanoic acid (Acexamic acid; CAS 57-08-9, C₈H₁₅NO₃, MW 173.21 g/mol) by the presence of an ester oxygen in place of the amide nitrogen, which confers differentiated hydrolytic reactivity and hydrogen-bonding capacity . The compound is typically supplied as a white to off-white crystalline solid with a melting point of approximately 90–95 °C and is soluble in water, ethanol, and methanol . Its ChEBI classification and structural relationship to Nε-acetyl-L-lysine (CAS 692-04-6) position it as a candidate for biochemical probe development, peptide-mimetic synthesis, and fibrinolysis-related research .

Why 6-(Acetyloxy)-2-aminohexanoic Acid Cannot Be Replaced by Generic Aminohexanoic Acid Derivatives


Generic substitution of 6-(Acetyloxy)-2-aminohexanoic acid with in-class analogs such as 6-acetamidohexanoic acid (Acexamic acid) or Nε-acetyl-L-lysine is not straightforward due to a critical functional-group distinction: the target compound bears an acetyloxy ester (–O–CO–CH₃) at the C-6 position, whereas the comparators possess an acetamido amide (–NH–CO–CH₃) or a primary amine at the equivalent position . This ester linkage is hydrolytically labile—undergoing cleavage to yield 6-hydroxy-2-aminohexanoic acid—in contrast to the metabolically stable amide bond of Acexamic acid, meaning that the two compounds exhibit fundamentally different stability profiles in aqueous buffers, biological media, and formulation conditions . Furthermore, the additional oxygen atom alters the hydrogen-bond acceptor count (5 vs. 4), polar surface area, and predicted pKa (~4.78 vs. 4.75), which collectively influence solubility, membrane permeability, and target-binding interactions in ways that cannot be replicated by simply substituting the amide analog . The quantitative evidence below demonstrates that these structural differences translate into measurable divergences in physicochemical properties, hydrolytic half-life, and class-level biological interaction potential that are material to experimental design and procurement decisions .

Quantitative Differentiation Evidence for 6-(Acetyloxy)-2-aminohexanoic Acid vs. Closest Analogs


Ester vs. Amide Functional Group: Hydrolytic Lability as a Differentiator

6-(Acetyloxy)-2-aminohexanoic acid possesses an acetyloxy ester linkage at the C-6 position, which is hydrolytically cleavable to release 6-hydroxy-2-aminohexanoic acid and acetate. In contrast, the closest structural analog 6-acetamidohexanoic acid (Acexamic acid) contains an acetamido amide bond that is metabolically stable under equivalent conditions . The ester bond dissociation energy (approximately 85 kcal/mol for the C–O ester bond vs. approximately 95 kcal/mol for the C–N amide bond) predicts a significantly shorter hydrolytic half-life for the target compound under both acidic and basic aqueous conditions . This lability is a critical differentiator: the acetyloxy compound can function as a pro-moiety for 6-hydroxy-2-aminohexanoic acid delivery, whereas the amide analog cannot undergo analogous hydrolytic bioactivation . No direct head-to-head hydrolytic half-life comparison data were identified in the peer-reviewed literature; the differentiation is therefore classified as class-level inference based on well-established ester vs. amide hydrolysis kinetics.

Prodrug design Hydrolytic stability Controlled release Functional group chemistry

Molecular Weight and Hydrogen-Bond Acceptor Count: Physicochemical Property Divergence vs. Acexamic Acid

Comparison of computed molecular descriptors reveals quantifiable differences between 6-(Acetyloxy)-2-aminohexanoic acid and 6-acetamidohexanoic acid (Acexamic acid). The target compound has a molecular weight of 189.21 g/mol (C₈H₁₅NO₄) vs. 173.21 g/mol (C₈H₁₅NO₃) for Acexamic acid—a 16-Da increase attributable to the replacement of the amide –NH– with an ester –O– . This substitution also increases the hydrogen-bond acceptor count from 4 (Acexamic acid) to 5 (target compound) and is predicted to alter the polar surface area, AlogP, and pKa . The predicted pKa of the target compound (4.78±0.10) is numerically higher than that of Acexamic acid (4.75±0.10, predicted) and 6-aminohexanoic acid (4.68±0.10, predicted), although the differences are within prediction error margins . The melting point divergence is more marked: the target compound melts at approximately 90–95 °C, while Acexamic acid melts at 102–106 °C (literature), suggesting differences in crystal lattice energy that may impact solid-state stability and formulation .

Physicochemical profiling Drug-likeness Permeability prediction Analytical QC

Hydrolysis Product Identity and Potential Bioactivity: 6-Hydroxy-2-aminohexanoic Acid as a Distinct Effector

Upon hydrolysis of the acetyloxy ester, 6-(Acetyloxy)-2-aminohexanoic acid generates 6-hydroxy-2-aminohexanoic acid (6-hydroxynorleucine), a chiral α-amino acid that is a documented synthetic intermediate for vasopeptidase inhibitors . In contrast, the amide analog 6-acetamidohexanoic acid (Acexamic acid) is metabolized to 6-aminohexanoic acid (EACA, aminocaproic acid)—a known antifibrinolytic agent with a narrow therapeutic window that inhibits plasminogen activation with an IC₅₀ of approximately 8 µM against plasmin-activating enzymes (streptokinase, fibrinokinase, urokinase) . The two hydrolysis/metabolism products belong to distinct pharmacological classes: 6-hydroxynorleucine is a chiral building block for antihypertensive drug synthesis, while 6-aminohexanoic acid is an antifibrinolytic hemostatic agent . Direct comparative bioactivity data between 6-hydroxy-2-aminohexanoic acid and 6-aminohexanoic acid are not available in the public domain; the differentiation is class-level inference based on distinct downstream product identities and applications .

Metabolic release Chiral intermediate Vasopeptidase inhibition Prodrug activation

Lysine Analog Binding Potential: Class-Level Inference for Plasminogen System Interaction

6-(Acetyloxy)-2-aminohexanoic acid is described as a lysine analog capable of inhibiting enzymes that bind to lysine residues, including plasminogen activators, thereby potentially reducing fibrinolysis and promoting clot stabilization . The well-characterized comparator 6-aminohexanoic acid (EACA) binds to the lysine-binding sites of plasminogen kringle domains and inhibits plasminogen activation with a reported IC₅₀ of approximately 8 µM, with 50% inhibition of fibrinolysis achieved at 10 µM . In contrast, 6-acetamidohexanoic acid (Acexamic acid) is primarily used as an antiulcer agent (as zinc acexamate) and an antifibrinolytic, but its lysine-binding site affinity differs from EACA due to the acetylated terminal amine . The target compound's free α-amino group and acetyloxy-modified side chain are predicted to confer an intermediate binding profile: the ester oxygen may reduce lysine-binding site affinity relative to the primary amine of EACA, while the free α-amino group preserves binding capacity that is sterically hindered in Nα-acetylated lysine analogs . No experimental binding affinity (Kd, Ki, or IC₅₀) data for 6-(Acetyloxy)-2-aminohexanoic acid against any plasminogen kringle domain or fibrinolytic enzyme were identified in the peer-reviewed literature; this evidence is class-level inference based on structure-activity relationships of lysine analogs.

Fibrinolysis modulation Plasminogen binding Lysine analog Hemostasis research

High-Value Application Scenarios for 6-(Acetyloxy)-2-aminohexanoic Acid Based on Verified Differentiation Evidence


Prodrug and Controlled-Release Research: Exploiting Ester Hydrolytic Lability

Researchers developing prodrugs or controlled-release formulations that require hydrolytic activation should prioritize 6-(Acetyloxy)-2-aminohexanoic acid over 6-acetamidohexanoic acid (Acexamic acid). The acetyloxy ester group is hydrolytically labile, enabling release of 6-hydroxy-2-aminohexanoic acid—a chiral building block for vasopeptidase inhibitor synthesis—under physiological aqueous conditions, whereas the amide bond of Acexamic acid is metabolically stable and cannot serve as a hydrolytic release handle . This functional property is directly relevant to programs requiring a cleavable linker or pro-moiety in peptide-mimetic or small-molecule conjugate design.

LC-MS Analytical Method Development: Exploiting the 16-Da Mass Difference for Selective Detection

Analytical chemists developing LC-MS/MS methods for quantifying amino acid derivatives in complex biological matrices can exploit the 16-Da molecular weight difference between 6-(Acetyloxy)-2-aminohexanoic acid (189.21 g/mol) and its closest analog 6-acetamidohexanoic acid (173.21 g/mol) for unambiguous multiple reaction monitoring (MRM) channel separation . The distinct MS/MS fragmentation pattern arising from the ester vs. amide functional group further enhances selectivity, making the target compound a superior internal standard or reference material when co-elution or isobaric interference with Acexamic acid is a concern.

Fibrinolysis Pathway Research: Probing Lysine-Binding Site Structure-Activity Relationships

Investigators exploring structure-activity relationships at the lysine-binding sites of plasminogen kringle domains should consider 6-(Acetyloxy)-2-aminohexanoic acid as a novel chemotype that occupies an underexplored region of chemical space. Unlike 6-aminohexanoic acid (EACA; primary amine at C-6, IC₅₀ ~8 µM against plasmin activation) and 6-acetamidohexanoic acid (acetamide at C-6), the target compound presents a free α-amino group paired with an acetyloxy-modified side chain, predicted to confer intermediate lysine-binding site affinity . This unique substitution pattern enables systematic probing of hydrogen-bonding and steric requirements at the kringle domain binding pocket that cannot be achieved with existing lysine analogs .

Orthogonal Synthetic Intermediate: Avoiding Antifibrinolytic Off-Target Effects in Hybrid Molecule Construction

Medicinal chemists constructing bifunctional or hybrid molecules that incorporate an aminohexanoic acid linker should select 6-(Acetyloxy)-2-aminohexanoic acid when antifibrinolytic activity is undesirable. Hydrolysis of the acetyloxy group releases 6-hydroxy-2-aminohexanoic acid—a compound with no documented antifibrinolytic activity—rather than 6-aminohexanoic acid (EACA), which is a potent hemostatic agent with narrow therapeutic index . This orthogonal release profile is critical for programs targeting non-hemostatic indications (e.g., antihypertensive, antimicrobial, or metabolic disease applications) where inadvertent plasmin inhibition would constitute an off-target liability .

Quote Request

Request a Quote for 6-(Acetyloxy)-2-aminohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.